molecular formula C9H18O3 B6253919 rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol CAS No. 72890-46-1

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol

Cat. No.: B6253919
CAS No.: 72890-46-1
M. Wt: 174.2
InChI Key:
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Description

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol is a chemical compound with a cyclohexane ring substituted with two hydroxymethyl groups and one methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound under mild conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with additional hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3,5-tricarboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3,5-triol: Similar structure but with three hydroxyl groups.

    Cyclohexane-1,3,5-tricarboxylic acid: Similar structure but with three carboxyl groups.

    Cyclohexane-1,3,5-trimethanol: Similar structure but with three hydroxymethyl groups.

Uniqueness

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol is unique due to its specific arrangement of hydroxymethyl and methanol groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72890-46-1

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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